

Application Note: Strategic In-Vitro Profiling of Morpholine-Containing Scaffolds

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Compound of Interest

Compound Name: Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

CAS No.: 348593-54-4

Cat. No.: B2472747

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Executive Summary & Chemical Context

The morpholine heterocycle is a "privileged scaffold" in modern drug discovery, widely utilized to modulate physicochemical properties.^{[1][2][3]} By replacing more lipophilic moieties (e.g., piperidine or phenyl rings) with morpholine, medicinal chemists often achieve:

- lowered logP/logD (improved aqueous solubility).
- Optimized Basicity: The electron-withdrawing oxygen reduces the pKa of the nitrogen (typically ~8.3–8.5) compared to piperidine (~11), often improving oral bioavailability and blood-brain barrier (BBB) penetration.

However, the morpholine ring introduces specific metabolic and safety liabilities that must be de-risked early. This guide details a self-validating screening cascade designed to address the three critical failure modes of morpholines: oxidative ring scission, reactive metabolite formation, and hERG channel blockade.

Module A: Metabolic Stability & Metabolite Identification

Morpholines are generally metabolically stable, but they are not inert. The primary metabolic risks are N-oxidation (often reversible or pharmacologically active) and C-hydroxylation leading

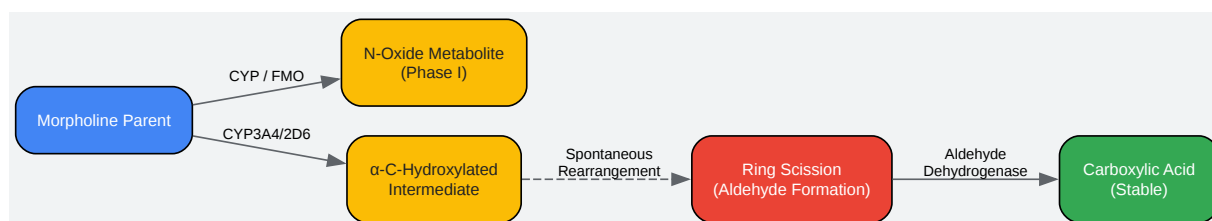
to ring cleavage.

Mechanistic Insight

Metabolism typically proceeds via CYP3A4 or CYP2D6.

- N-Oxidation: Direct oxidation of the tertiary amine.
- -C-Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen. This intermediate is unstable and spontaneously undergoes ring scission, potentially generating reactive aldehyde species.

Visualization: Morpholine Metabolic Pathways



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Caption: Primary metabolic fates of the morpholine ring. Note the divergence between stable N-oxides and potential ring-scission events.

Protocol 1.0: Microsomal Stability with Metabolite Phenotyping

Objective: Determine Intrinsic Clearance (

) and flag N-oxide vs. ring-opening ratios.

Reagents:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

- NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

- Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (final conc: 1 μ M). Pre-incubate at 37°C for 5 min.
 - Expert Note: 1 μ M is chosen to remain below

for most CYPs, ensuring linear kinetics.
- Initiation: Add NADPH regenerating system to initiate reaction.
- Sampling: Remove aliquots (50 μ L) at

min.
- Quenching: Immediately dispense into 150 μ L ice-cold Quench Solution. Centrifuge at 4,000 rpm for 20 min.
- Analysis: LC-MS/MS (Triple Quadrupole). Monitor Parent depletion.
 - Simultaneous MetID: Perform a secondary injection on Q-TOF or Orbitrap to scan for +16 Da (Oxidation) and +14 Da (Carbonyl formation/Ring open) shifts.

Data Output & Criteria:

Parameter	Calculation	Acceptance Criteria (High Clearance)
-----------	-------------	--------------------------------------

|

(min) |

| < 20 min | |

|

| > 40 $\mu\text{L}/\text{min}/\text{mg}$ |

Module B: Reactive Metabolite Trapping (GSH)

While morpholines are less prone to forming quinone-methides than anilines, the

-C-hydroxylation ring opening generates an amino-aldehyde. Aldehydes are electrophilic and can covalently bind to proteins, leading to idiosyncratic toxicity.

Protocol 2.0: Isotope-Labeled Glutathione (GSH) Trapping

Objective: Detect "soft" electrophiles derived from ring scission without false positives from endogenous background ions.

Why Isotope Labeling? Standard GSH trapping often yields high false-positive rates due to matrix interference. Using a 1:1 mix of non-labeled GSH and stable-isotope labeled GSH (

-GSH) creates a distinct "twin peak" mass spectral signature (separated by +3 Da) for genuine adducts.

Workflow:

- Incubation Mix:
 - HLM (1.0 mg/mL) – Higher protein conc. maximizes metabolite formation.
 - Test Compound (10 μM) – Higher conc. to drive adduct formation.
 - Trapping Agent: 1:1 mix of GSH and -GSH (Total conc: 5 mM).
- Reaction: Incubate 60 min at 37°C with NADPH.
- Controls:
 - (-) NADPH (rules out chemical reactivity).[4]

- (+) Positive Control: Clozapine or Ticlopidine (known adduct formers).
- Detection:
 - Instrument: High-Resolution MS (Q-TOF).[4]
 - Scan Mode: Data-Independent Acquisition () or Neutral Loss Scan (loss of 129 Da for GSH moiety).
 - Trigger: Look for mass doublets separated by exactly the isotope mass difference.

Module C: Safety Pharmacology (hERG Inhibition)

Morpholine nitrogens are basic (pKa ~8.5). At physiological pH, they are predominantly protonated (cationic). Many potent hERG blockers share this pharmacophore: a lipophilic aromatic tail connected to a basic nitrogen.

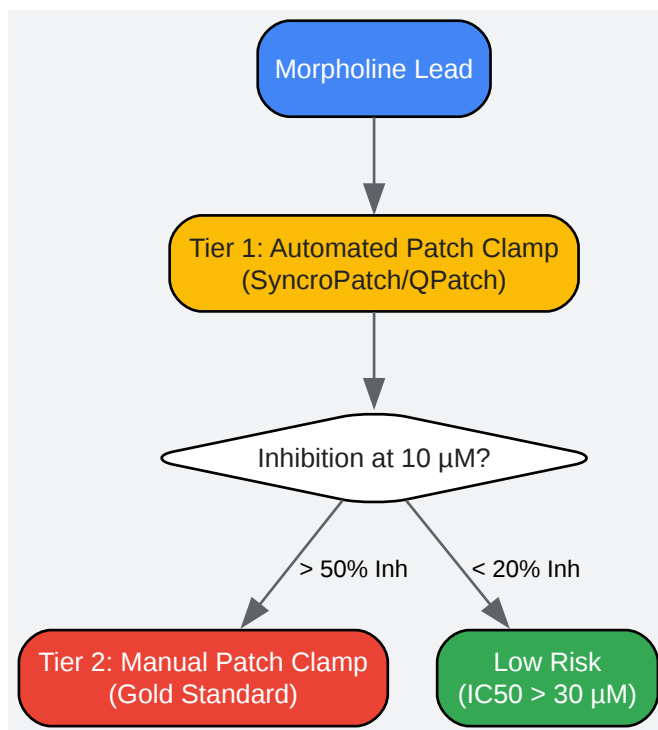
Risk: High affinity blockade of the

potassium channel

QT prolongation

Torsades de Pointes.

Visualization: hERG Screening Logic



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Caption: Tiered electrophysiology strategy. Automated patch clamp serves as the high-throughput filter before confirmatory manual patching.

Protocol 3.0: Automated Patch Clamp (Whole Cell)

System: QPatch or SyncroPatch 384. Cell Line: HEK293 or CHO cells stably expressing hERG (Kv11.1).

Steps:

- Solution Prep:
 - Extracellular: Tyrode's solution (High Na⁺, Low K⁺).
 - Intracellular: High K⁺, EGTA buffered.
- Voltage Protocol:
 - Hold at -80 mV.

- Depolarize to +20 mV for 2-5s (activates channels).
- Repolarize to -50 mV (elicits the "tail current").
- Dosing:
 - Apply vehicle (0.1% DMSO) for baseline stability (3 min).
 - Apply Test Compound (cumulative concentrations: 0.3, 1, 3, 10 μ M).
 - Apply Positive Control (E-4031, 1 μ M) to define 100% block.
- Analysis: Measure peak tail current amplitude. Calculate

.

Interpretation:

- : High Risk.[5] Structural modification required (reduce lipophilicity or basicity).
- : Moderate Risk. Calculate Safety Margin (hERG
/ Free
) . Target margin > 30x.
- : Low Risk.

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